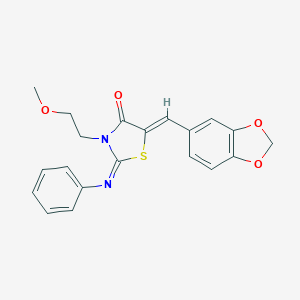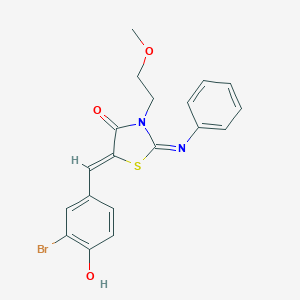![molecular formula C17H18BrNO2 B306683 N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)
N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide, also known as BRL 46470A, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of drugs known as CB1 receptor antagonists and has been shown to have a wide range of effects on the body. In
Applications De Recherche Scientifique
N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide 46470A has been extensively studied for its potential use in the treatment of various medical conditions. One of the most promising areas of research has been in the treatment of obesity and related metabolic disorders. This compound 46470A has been shown to reduce food intake and body weight in animal models, making it a potential therapeutic agent for the treatment of obesity.
Another area of research has been in the treatment of drug addiction. This compound 46470A has been shown to block the effects of THC, the primary psychoactive component of marijuana, and reduce the rewarding effects of other drugs of abuse such as cocaine and opioids. This makes this compound 46470A a potential therapeutic agent for the treatment of drug addiction.
Mécanisme D'action
N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide 46470A acts as a CB1 receptor antagonist, which means that it blocks the activity of CB1 receptors in the body. CB1 receptors are found in the brain and other tissues and are involved in the regulation of appetite, metabolism, and reward. By blocking CB1 receptors, this compound 46470A reduces food intake, body weight, and the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
This compound 46470A has been shown to have a wide range of biochemical and physiological effects on the body. In animal models, this compound 46470A has been shown to reduce food intake and body weight, increase energy expenditure, and improve glucose tolerance. This compound 46470A has also been shown to reduce the rewarding effects of drugs of abuse and block the effects of THC.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide 46470A in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of CB1 receptors in various physiological processes. However, one limitation of using this compound 46470A is that it is not selective for CB1 receptors and can also block other receptors in the body. This can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide 46470A. One area of research is the development of more selective CB1 receptor antagonists that do not block other receptors in the body. This would make it easier to interpret the results of experiments and could lead to the development of more effective therapeutic agents.
Another area of research is the development of combination therapies for the treatment of obesity and related metabolic disorders. This compound 46470A has been shown to be effective in reducing food intake and body weight, but it may be more effective when used in combination with other drugs that target different pathways involved in the regulation of appetite and metabolism.
Conclusion
This compound 46470A is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It acts as a CB1 receptor antagonist and has been shown to have a wide range of effects on the body. While there are limitations to using this compound 46470A in lab experiments, it remains a useful tool for studying the role of CB1 receptors in various physiological processes. Future research on this compound 46470A will likely focus on the development of more selective CB1 receptor antagonists and the development of combination therapies for the treatment of obesity and related metabolic disorders.
Méthodes De Synthèse
The synthesis method of N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide 46470A involves several steps. The first step is the synthesis of 3-bromophenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 4-(methyloxy)phenyl)butan-1-amine to form the amide product. The final product is then purified through recrystallization to obtain this compound 46470A in its pure form.
Propriétés
Formule moléculaire |
C17H18BrNO2 |
|---|---|
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-4-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C17H18BrNO2/c1-21-16-10-8-13(9-11-16)4-2-7-17(20)19-15-6-3-5-14(18)12-15/h3,5-6,8-12H,2,4,7H2,1H3,(H,19,20) |
Clé InChI |
BSDJFAZXWSSMRK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)Br |
SMILES canonique |
COC1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306600.png)
![4-[(4-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306601.png)


![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)

![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)
![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306621.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306622.png)
![2-(5-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306623.png)